molecular formula C12H18O3 B13666112 (5-Isopropyl-2,4-dimethoxyphenyl)methanol

(5-Isopropyl-2,4-dimethoxyphenyl)methanol

Cat. No.: B13666112
M. Wt: 210.27 g/mol
InChI Key: PBBZATAGTZXSRB-UHFFFAOYSA-N
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Description

(5-Isopropyl-2,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of an isopropyl group and two methoxy groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-2,4-dimethoxyphenyl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a phenol derivative with an isopropyl halide, followed by methoxylation using methanol in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-2,4-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

(5-Isopropyl-2,4-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Isopropyl-2,4-dimethoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Isopropyl-2,4-dimethoxyphenyl)ethanol
  • (5-Isopropyl-2,4-dimethoxyphenyl)acetone
  • (5-Isopropyl-2,4-dimethoxyphenyl)amine

Uniqueness

(5-Isopropyl-2,4-dimethoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(2,4-dimethoxy-5-propan-2-ylphenyl)methanol

InChI

InChI=1S/C12H18O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-6,8,13H,7H2,1-4H3

InChI Key

PBBZATAGTZXSRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)CO)OC)OC

Origin of Product

United States

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